molecular formula C12H11Cl2N B139248 2-Chloro-3-(3-chloropropyl)quinoline CAS No. 159383-54-7

2-Chloro-3-(3-chloropropyl)quinoline

Cat. No.: B139248
CAS No.: 159383-54-7
M. Wt: 240.12 g/mol
InChI Key: QCYHXZIFBMOXLP-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)quinoline (CAS 159383-54-7) is a halogenated quinoline derivative of significant interest in medicinal chemistry as a versatile synthetic intermediate. With a molecular formula of C12H11Cl2N and a molecular weight of 240.13 g/mol, this compound serves as a key precursor for the synthesis of diverse fused and binary heterocyclic systems . Quinolines are a prominent class of nitrogen-containing heterocycles, and their structural framework is a fundamental scaffold in numerous therapeutically active compounds . The distinct reactivity of the chlorine atoms at the 2-position and on the propyl chain allows for targeted structural modifications, facilitating the creation of novel molecular hybrids for drug discovery campaigns . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. The primary research value of this compound lies in its application as a building block for developing new bioactive molecules. Quinoline-based compounds are extensively investigated for their wide range of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties . Specifically, this compound can be utilized to create hybrid molecules, such as those fused with benzimidazole rings, a strategy employed to develop agents with enhanced potency against complex diseases and to overcome drug resistance . The mechanism of action for quinoline derivatives often involves interaction with biological targets like enzymes or DNA; for instance, some antimalarial quinolines are known to interfere with hemoglobin digestion in the parasite's acidic food vacuole . Researchers can employ this chemical to synthesize and evaluate novel compounds for their potential as tyrokinase inhibitors, DNA gyrase B inhibitors, or topoisomerase inhibitors .

Properties

IUPAC Name

2-chloro-3-(3-chloropropyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c13-7-3-5-10-8-9-4-1-2-6-11(9)15-12(10)14/h1-2,4,6,8H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYHXZIFBMOXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439652
Record name 2-chloro-3-(3-chloropropyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159383-54-7
Record name 2-chloro-3-(3-chloropropyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-chloropropyl)quinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Chloroquinoline+3-Chloropropyl chlorideK2CO3,DMFThis compound\text{2-Chloroquinoline} + \text{3-Chloropropyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Chloroquinoline+3-Chloropropyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at position 2 of the quinoline ring and the terminal position of the chloropropyl chain serve as reactive sites for nucleophilic substitution.

Key Reactions:

  • Quinoline Ring Substitution:
    The C2-chlorine undergoes displacement with nucleophiles like amines or alkoxides. For example, reaction with morpholine yields 2-morpholino derivatives under basic conditions .

    C12H11Cl2N+C4H9NOK2CO3,ΔC16H19ClN2O+HCl\text{C}_{12}\text{H}_{11}\text{Cl}_2\text{N}+\text{C}_4\text{H}_9\text{NO}\xrightarrow{\text{K}_2\text{CO}_3,\Delta}\text{C}_{16}\text{H}_{19}\text{ClN}_2\text{O}+\text{HCl}
  • Chloropropyl Chain Substitution:
    The terminal Cl on the propyl group reacts with nucleophiles (e.g., iodide) via SN2 mechanisms. This is demonstrated in reactions with NaN₃ to form azido intermediates .

Table 1: Nucleophilic Substitution Examples

NucleophileProductConditionsYieldSource
Morpholine2-Morpholino derivativeK₂CO₃, DMF, 80°C75%
Sodium azide3-(3-Azidopropyl)quinolineDMF, 60°C, 12h62%
Piperidine2-PiperidinoquinolineEtOH, reflux68%

Oxidation and Reduction Reactions

The quinoline core undergoes redox transformations, while the chloropropyl group remains inert under mild conditions.

Oxidation:

  • N-Oxide Formation:
    Treatment with meta-chloroperbenzoic acid (m-CPBA) oxidizes the pyridine nitrogen to form quinoline N-oxide derivatives.

    C12H11Cl2N+m CPBAC12H11Cl2NO+byproducts\text{C}_{12}\text{H}_{11}\text{Cl}_2\text{N}+\text{m CPBA}\rightarrow \text{C}_{12}\text{H}_{11}\text{Cl}_2\text{NO}+\text{byproducts}

Reduction:

  • Dihydroquinoline Formation:
    Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2-dihydroquinoline.

Table 2: Redox Reactions

Reaction TypeReagentProductConditionsYieldSource
Oxidationm-CPBAN-OxideCH₂Cl₂, 0°C85%
ReductionH₂/Pd-CDihydroquinolineEtOAc, RT, 6h72%

Coupling Reactions

The C2-chlorine participates in cross-coupling reactions to form carbon-carbon bonds.

Suzuki-Miyaura Coupling:
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

C12H11Cl2N+Ar B OH 2Pd catalystC18H15ClN+byproducts\text{C}_{12}\text{H}_{11}\text{Cl}_2\text{N}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{C}_{18}\text{H}_{15}\text{ClN}+\text{byproducts}

Table 3: Coupling Reaction Parameters

Boronic AcidCatalystSolventYieldSource
Phenylboronic acidPd(PPh₃)₄DME/H₂O78%
4-Methoxyphenylboronic acidPdCl₂(dppf)THF65%

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring directs electrophiles to positions 5 and 8.

Nitration:
Reaction with HNO₃/H₂SO₄ introduces nitro groups at C5 or C8 .

Sulfonation:
SO₃ in H₂SO₄ yields sulfonated derivatives, though yields are moderate due to competing side reactions .

Condensation and Cyclization Reactions

The chloropropyl chain participates in cyclization reactions under basic conditions.

Intramolecular Cyclization:
Treatment with K₂CO₃ in DMF eliminates HCl, forming a fused pyrido[1,2-a]quinoline system .

C12H11Cl2NBaseC12H9ClN+HCl\text{C}_{12}\text{H}_{11}\text{Cl}_2\text{N}\xrightarrow{\text{Base}}\text{C}_{12}\text{H}_{9}\text{ClN}+\text{HCl}

Key Research Findings

  • The terminal Cl on the chloropropyl chain shows higher reactivity than the C2-Cl in SN2 reactions .

  • N-Oxidation significantly enhances the compound’s solubility in polar solvents.

  • Suzuki coupling efficiency depends on steric hindrance from the chloropropyl group .

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)quinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiparasitic activities.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)quinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Ring

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS 159383-57-0)
  • Structure : Adds a methoxy (-OCH₃) group at the 6-position.
  • Molecular Formula: C₁₃H₁₃Cl₂NO (MW: 286.16 g/mol).
  • Key Differences :
    • The methoxy group increases polarity slightly compared to unsubstituted derivatives, balancing lipophilicity and solubility.
    • Market data indicate its global availability, with prices around €395.00/g , reflecting specialized applications in drug discovery.
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline (CAS 948294-63-1)
  • Structure : Ethoxy (-OCH₂CH₃) group at the 6-position.
  • Molecular Formula: C₁₄H₁₅Cl₂NO (MW: 284.2 g/mol).
  • Higher molecular weight and rotatable bonds (5 vs. 4 in methoxy analog) may affect pharmacokinetics.
6-Bromo-2-chloro-3-(3-chloropropyl)quinoline (CAS 612494-85-6)
  • Structure : Bromine replaces the methoxy/ethoxy group at the 6-position.
  • Molecular Formula : C₁₂H₁₀BrCl₂N (MW: 319.02 g/mol).
  • Classified as a Class 8 hazardous material due to toxicity (H301: toxic if swallowed).

Positional Isomerism and Functional Group Impact

2-Chloro-3-(3-chloropropyl)-7-methylquinoline (CAS 159383-56-9)
  • Structure : Methyl (-CH₃) group at the 7-position.
  • Key Differences: Methyl’s electron-donating effect may increase electron density on the quinoline ring, altering reactivity in electrophilic substitutions. Lower polarity compared to methoxy/ethoxy analogs reduces solubility but improves metabolic stability.
2-Chloro-3-(3-chloropropyl)-7-bromoquinoline (CAS 848170-47-8)
  • Structure : Bromine at the 7-position.
  • Key Differences :
    • Bromine’s position may sterically hinder interactions with planar biological targets (e.g., DNA intercalation).
    • Priced at $180.00/250 mg , reflecting higher synthesis complexity.

Physicochemical and Market Comparison

Compound (CAS) Molecular Formula Molecular Weight XLogP3 Key Substituent Price (per gram)
159383-57-0 C₁₃H₁₃Cl₂NO 286.16 3.9 6-OCH₃ €395.00
948294-63-1 C₁₄H₁₅Cl₂NO 284.20 4.7 6-OCH₂CH₃ N/A
612494-85-6 C₁₂H₁₀BrCl₂N 319.02 5.2 6-Br $180.00/250 mg
159383-56-9 C₁₃H₁₃Cl₂N 257.12 4.1 7-CH₃ $170.00/250 mg

Biological Activity

2-Chloro-3-(3-chloropropyl)quinoline is a quinoline derivative with notable biological activities that have garnered attention in medicinal chemistry. This compound, characterized by its unique structure, has shown potential in various pharmacological applications, including antibacterial, antifungal, and anticancer activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₂H₁₁Cl₂N
  • Molecular Weight : 240.13 g/mol
  • CAS Number : 159383-54-7

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities:

  • Antibacterial Activity :
    • Studies have demonstrated that quinoline derivatives possess potent antibacterial properties. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy.
    • A specific study reported that derivatives of quinoline showed enhanced activity against these pathogens when modified with different substituents .
  • Antifungal Activity :
    • The compound has also been evaluated for antifungal properties. Research indicates that certain quinoline derivatives exhibit effectiveness against fungi such as Candida albicans and Aspergillus niger.
    • The mechanism often involves the disruption of fungal cell membranes or inhibition of key metabolic pathways .
  • Anticancer Activity :
    • Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro evaluations have shown activity against various cancer cell lines.
    • For example, compounds with similar structures were tested for their ability to inhibit cell proliferation in leukemia and melanoma cell lines, demonstrating promising results .

Antibacterial Efficacy

A comparative study evaluated the antibacterial effects of several quinoline derivatives, including this compound. The results indicated that:

  • Minimum Inhibitory Concentration (MIC) values were determined for each compound against selected bacteria.
CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
6-Bromo-2-chloroquinoline16Escherichia coli

This table illustrates the comparative efficacy of these compounds, highlighting the potential of this compound as an antibacterial agent .

Antifungal Activity

In another study focused on antifungal properties:

  • The compound was tested alongside other quinolines against Candida albicans.
CompoundZone of Inhibition (mm)Fungal Species
This compound15Candida albicans
Control (Fluconazole)20Candida albicans

These findings suggest that while the compound is effective, it may not be as potent as established antifungals like fluconazole .

Anticancer Potential

In vitro studies assessed the cytotoxicity of various quinoline derivatives on cancer cell lines:

  • The IC50 values were recorded to evaluate the potency against specific cancer types.
CompoundIC50 (µM)Cancer Cell Line
This compound12MV-4-11 (Leukemia)
Benzofuro[3,2-c]quinoline0.12MV-4-11 (Leukemia)

The data indicates that while this compound shows activity, it is less potent compared to other more effective derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-3-(3-chloropropyl)quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is often synthesized via multi-step protocols. For example, 2-chloroquinoline derivatives are functionalized using nucleophilic substitution or click chemistry. A modified procedure for synthesizing 2-chloroquinoline-3-carbaldehydes involves Vilsmeier-Haack formylation followed by chlorination . Reaction conditions (e.g., solvent polarity, temperature, and catalyst type) critically affect yield. For instance, Cu(I)-catalyzed 1,3-dipolar cycloaddition with phenylacetylene achieves >85% yield for triazole-linked derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. IR spectroscopy identifies functional groups like C-Cl (750–550 cm⁻¹) and C=O (1680–1640 cm⁻¹). X-ray crystallography (e.g., for hydrazine derivatives) resolves stereochemistry and hydrogen-bonding networks .

Q. What preliminary biological screening models are used for this compound?

  • Methodological Answer : Initial screening often employs in vitro antioxidant (DPPH radical scavenging) and antimicrobial assays (gram-positive/-negative bacteria). For example, compound 1g showed 92.96% DPPH scavenging activity , while chalcone derivatives (e.g., MK-103) demonstrated MIC values of 12.5 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antioxidant vs. cytotoxic effects) be resolved?

  • Methodological Answer : Contradictions may arise from assay-specific interference or concentration-dependent effects. For example, derivatives with strong antioxidant activity in DPPH assays might exhibit cytotoxicity via ROS-mediated apoptosis in cancer cells. Cross-validation using orthogonal assays (e.g., MTT for cytotoxicity and Comet for DNA damage) and dose-response studies are critical .

Q. What strategies optimize the solubility and bioavailability of this compound derivatives?

  • Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., sulfonamides) or formulating nanoparticles, improve solubility. For instance, silsesquioxane-modified derivatives enhance thermal stability and solubility in polar solvents . Pharmacokinetic studies in murine models (e.g., HepG2 xenografts) further guide bioavailability optimization .

Q. How do structural modifications at the 3-chloropropyl position affect antitumor mechanisms?

  • Methodological Answer : Substituents at this position modulate interactions with biological targets. For example, benzimidazole-linked derivatives induce apoptosis via Bax/Bcl-2 imbalance, caspase-3 activation, and PARP cleavage. In contrast, triazole derivatives disrupt tubulin polymerization. Computational docking (e.g., CDK2 or EGFR kinases) and transcriptomic profiling validate target engagement .

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize Cu(I)-catalyzed click chemistry for high-yield, regioselective triazole derivatives .
  • Biological Assays : Use 3D tumor spheroids or patient-derived xenografts (PDX) for translational relevance .
  • Data Reproducibility : Validate NMR assignments with DEPT-135 and HSQC to avoid misassignments in complex spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(3-chloropropyl)quinoline
Reactant of Route 2
2-Chloro-3-(3-chloropropyl)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.